![molecular formula C21H22N8O B2944541 (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone CAS No. 1251550-93-2](/img/structure/B2944541.png)
(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N8O and its molecular weight is 402.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring and a pyrrole moiety, both of which are known for their biological significance. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on enzymes and potentially inhibiting their activity. Additionally, the sulfonamide moiety may interact with proteins, influencing their function and leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds containing tetrazole and pyrrole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies have highlighted the anticancer properties of similar tetrazole-containing compounds. For example, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
Compounds with structural similarities have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects.
Case Studies
-
Tetrazole Derivatives in HIV Research :
A study evaluated 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as potential HIV-1 gp41 inhibitors. The most active compounds demonstrated IC(50) values around 4.4 μM against gp41 formation, indicating promising antiviral activity . -
Anticancer Activity :
Research on pyrrole-based compounds has shown that they can inhibit the growth of various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction . -
Anti-inflammatory Studies :
A series of pyrazole derivatives were tested for COX-II inhibition, revealing that some compounds had IC(50) values significantly lower than traditional anti-inflammatory drugs like Celecoxib . This suggests a potential for developing new anti-inflammatory agents based on this compound's structure.
Data Table: Summary of Biological Activities
化学反应分析
Tetrazole Functionalization
The 1H-tetrazole group at the 3-position of the phenyl ring is introduced via:
-
Cycloaddition reactions : Nitriles react with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux to form tetrazoles. This method achieves regioselectivity and moderate yields (60–75%) .
-
Post-functionalization : Pre-formed tetrazole derivatives undergo Ullmann-type coupling or Suzuki-Miyaura cross-coupling with halogenated aryl intermediates .
Pyrrole Substituent Incorporation
The 1H-pyrrol-1-yl group is appended via:
-
Nucleophilic substitution : Activated pyrazole intermediates react with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF).
-
Transition-metal catalysis : Palladium-catalyzed Buchwald-Hartwig amination facilitates coupling between aryl halides and pyrrole .
Methanone Bridge Stability
The central methanone group (Ar–CO–Ar') is stable under acidic and neutral conditions but susceptible to nucleophilic attack (e.g., Grignard reagents, LiAlH₄ reduction) in aprotic solvents. Reduction yields secondary alcohols, which can be further functionalized .
Pyrazole Ring Reactivity
-
Electrophilic substitution : The pyrazole ring undergoes nitration/sulfonation at the 4-position due to electron-donating tert-butyl groups directing substitution .
-
Oxidation : Pyrazolines (saturated analogs) oxidize to pyrazoles using MnO₂ or DDQ, preserving the pyrrolo[3,4-c]pyrazole framework .
Tetrazole Ring Modifications
-
Alkylation : The tetrazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives, altering solubility and bioactivity .
-
Coordination chemistry : Tetrazoles act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .
Challenges and Stability Considerations
-
Steric hindrance : Bulky tert-butyl and pyrrole groups limit reaction rates in cross-coupling reactions, necessitating high catalyst loadings (5–10 mol% Pd) .
-
Thermal instability : Tetrazole rings decompose above 200°C, requiring low-temperature protocols for functionalization .
-
Solubility : Poor solubility in polar solvents (e.g., H₂O, MeOH) necessitates DMF or DMSO for homogeneous reactions .
属性
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-21(2,3)29-19(26-9-4-5-10-26)17-12-27(13-18(17)23-29)20(30)15-7-6-8-16(11-15)28-14-22-24-25-28/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKKPQIZGQPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。